molecular formula C6H11NaO3 B14637578 Sodium (S)-2-hydroxy-4-methylvalerate CAS No. 54641-21-3

Sodium (S)-2-hydroxy-4-methylvalerate

Cat. No.: B14637578
CAS No.: 54641-21-3
M. Wt: 154.14 g/mol
InChI Key: WMPVOYIJOLKBNA-JEDNCBNOSA-M
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Description

Sodium (S)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of sodium salts It is derived from the (S)-2-hydroxy-4-methylvaleric acid, which is a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-hydroxy-4-methylvalerate typically involves the neutralization of (S)-2-hydroxy-4-methylvaleric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and sodium hydroxide are mixed in precise stoichiometric amounts. The reaction mixture is then subjected to evaporation and crystallization processes to yield the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Metathesis reactions can be carried out using various metal salts.

Major Products Formed

    Oxidation: Formation of 2-keto-4-methylvalerate.

    Reduction: Formation of 2-hydroxy-4-methylpentanol.

    Substitution: Formation of other metal salts of (S)-2-hydroxy-4-methylvalerate.

Scientific Research Applications

Sodium (S)-2-hydroxy-4-methylvalerate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium (S)-2-hydroxy-4-methylvalerate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carboxylate group can interact with metal ions and enzymes. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium ®-2-hydroxy-4-methylvalerate: The enantiomer of the compound, with similar chemical properties but different biological activities.

    Sodium 2-hydroxy-4-methylpentanoate: A structural isomer with different spatial arrangement of atoms.

    Sodium 2-hydroxy-3-methylvalerate: Another isomer with a different position of the methyl group.

Uniqueness

Sodium (S)-2-hydroxy-4-methylvalerate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

54641-21-3

Molecular Formula

C6H11NaO3

Molecular Weight

154.14 g/mol

IUPAC Name

sodium;(2S)-2-hydroxy-4-methylpentanoate

InChI

InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t5-;/m0./s1

InChI Key

WMPVOYIJOLKBNA-JEDNCBNOSA-M

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C)CC(C(=O)[O-])O.[Na+]

Related CAS

498-36-2 (Parent)

Origin of Product

United States

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